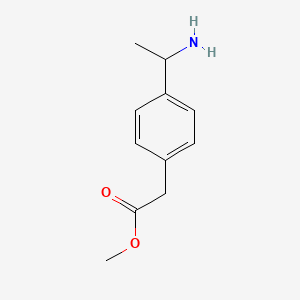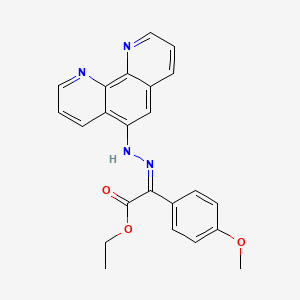
(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a phenanthroline moiety, which is often associated with metal coordination and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate typically involves the condensation of ethyl 2-(4-methoxyphenyl)acetate with 1,10-phenanthroline-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The phenanthroline and methoxyphenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The phenanthroline moiety can coordinate with metal ions, making the compound useful as a ligand in catalytic reactions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Hydrazones are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: The compound could potentially act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of cancer research.
Industry
Material Science: The compound’s ability to coordinate with metals can be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is largely dependent on its interaction with molecular targets. The phenanthroline moiety can coordinate with metal ions, influencing various biochemical pathways. The hydrazone group can interact with biological molecules, potentially leading to enzyme inhibition or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-chlorophenyl)acetate
- (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-nitrophenyl)acetate
Uniqueness
The presence of the methoxy group in (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-(4-methoxyphenyl)-2-(1,10-phenanthrolin-5-ylhydrazinylidene)acetate |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-23(28)21(15-8-10-17(29-2)11-9-15)27-26-19-14-16-6-4-12-24-20(16)22-18(19)7-5-13-25-22/h4-14,26H,3H2,1-2H3/b27-21- |
InChI Key |
UIBXXYXPWHNHDF-MEFGMAGPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)C(=NNC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[Bis(methylsulfanyl)methylidene]-10-methylacridine](/img/structure/B12939727.png)
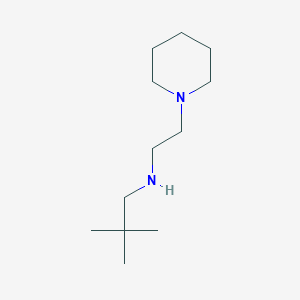
![N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide](/img/structure/B12939729.png)

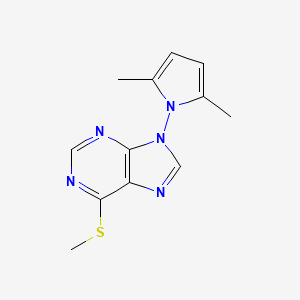
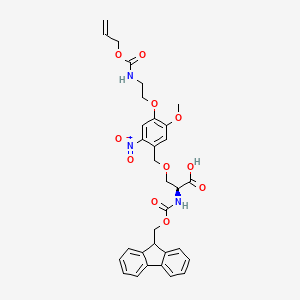
![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)


![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)
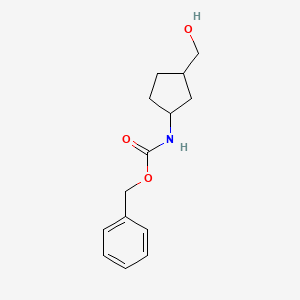

![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
